N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Description

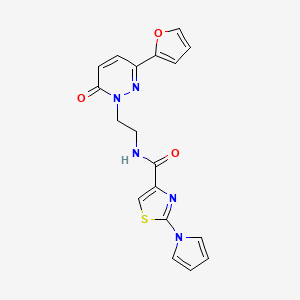

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole-4-carboxamide core. Key structural elements include:

- Thiazole ring: A five-membered aromatic ring with nitrogen and sulfur atoms, common in bioactive molecules.

- Pyrrol-1-yl group: A nitrogen-containing heterocycle influencing lipophilicity and hydrogen-bonding capacity.

- Pyridazinone moiety: A six-membered ring with two nitrogen atoms and a ketone group, which may enhance solubility and receptor interaction.

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3S/c24-16-6-5-13(15-4-3-11-26-15)21-23(16)10-7-19-17(25)14-12-27-18(20-14)22-8-1-2-9-22/h1-6,8-9,11-12H,7,10H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRNLUDZUDAJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.

- Pyridazinone Moiety : Imparts stability and potential interaction with biological targets.

- Thiazole and Pyrrole Units : Contribute to the compound's unique properties and biological interactions.

The molecular formula is , with a molecular weight of approximately 342.41 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

- Formyl Peptide Receptors (FPRs) : These receptors are involved in regulating inflammation and immune responses. Compounds similar to this have shown significant agonistic activities towards FPRs, suggesting a potential role in modulating inflammatory processes.

- Enzyme Inhibition : The thiazole and pyrrole moieties may interact with various enzymes, potentially inhibiting their activity and affecting cellular pathways related to disease states.

Biological Activities

Several studies have highlighted the potential biological activities of this compound:

- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties, making it a candidate for further development as an antibiotic agent.

- Anticancer Properties : Research indicates that compounds within this class may possess anticancer activities by targeting specific cancer cell pathways. The ability to modulate key signaling pathways could lead to reduced tumor growth in various cancer models.

- Anti-inflammatory Effects : By acting on FPRs, this compound could potentially reduce inflammation in conditions such as arthritis or other inflammatory diseases.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were evaluated for their anticancer effects against human cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity against breast cancer cells, providing a basis for further exploration of structural optimizations .

Study 2: Anti-inflammatory Effects

A recent study demonstrated that a related compound exhibited significant anti-inflammatory effects in a murine model of acute lung injury. The results showed a reduction in inflammatory markers and improved lung function, suggesting potential therapeutic applications for respiratory diseases.

Data Table of Biological Activities

Comparison with Similar Compounds

Research Findings and Implications

- Acotiamide as a Benchmark : The success of Acotiamide demonstrates that thiazole-4-carboxamides with polar substituents can achieve clinical utility, guiding future modifications of the target compound .

- Furan’s Role : Furan rings in both the target compound and analogs suggest shared synthetic strategies (e.g., Suzuki coupling for furan introduction) but divergent biological targeting.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis of this compound involves multi-step reactions, often starting with coupling heterocyclic precursors. Key steps include:

- Heterocycle formation : The pyridazinone core can be synthesized via cyclocondensation of hydrazine derivatives with diketones or via oxidative cyclization .

- Amide bond formation : Coupling the pyridazinone-ethyl intermediate with thiazole-4-carboxamide derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .

- Optimization : Design of Experiments (DoE) methodologies can statistically refine reaction parameters (e.g., temperature, stoichiometry) to improve yield and purity. Flow chemistry techniques may enhance reproducibility for scale-up .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- NMR Spectroscopy : - and -NMR confirm connectivity of the pyridazinone, thiazole, and pyrrole moieties. Key signals include downfield shifts for the pyridazinone carbonyl (~165 ppm in -NMR) .

- Mass Spectrometry (HRMS) : Accurate mass analysis verifies molecular formula (e.g., [M+H] peaks) and detects synthetic intermediates .

- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the thiazole ring and hydrogen-bonding patterns in the pyridazinone core .

Q. What structural features contribute to its biological activity?

- Heterocyclic motifs : The pyridazinone core (electron-deficient) and thiazole-pyrrole system (π-conjugated) enable interactions with enzymatic active sites or nucleic acids .

- Flexible ethyl linker : Facilitates conformational adaptability for target binding .

- Hydrophobic substituents : The furan and pyrrole groups enhance membrane permeability, as observed in analogs with logP values >2.5 .

Advanced Research Questions

Q. How do substituent variations impact structure-activity relationships (SAR)?

Comparative studies of analogs highlight:

| Substituent | Biological Impact | Example |

|---|---|---|

| Furan vs. Thiophene | Thiophene analogs show 20% higher kinase inhibition due to sulfur’s electronegativity . | N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide |

| Pyrrole vs. Pyrazole | Pyrazole substituents reduce cytotoxicity (IC >50 µM) but lower solubility . | 2-(1H-pyrazol-1-yl)thiazole-4-carboxamide analogs |

Q. What methodologies elucidate its interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., values) to enzymes like cyclin-dependent kinases .

- Molecular Dynamics (MD) Simulations : Predict binding modes; e.g., furan’s oxygen forms hydrogen bonds with ATP-binding pockets .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding, critical for optimizing lead compounds .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the pyridazinone moiety, affecting IC values .

- Cell-line specificity : Analog potency varies in HeLa vs. MCF-7 cells due to differences in efflux pump expression .

Mitigation : Standardize protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., fluorescence polarization + Western blot) .

Q. How can computational tools streamline synthesis and design?

- Retrosynthetic software (e.g., Chematica) : Identifies optimal pathways using known reactions for pyridazinone-thiazole hybrids .

- DFT calculations : Predict regioselectivity in heterocyclic coupling steps (e.g., favoring C-3 over C-5 substitution on pyridazinone) .

- ADMET prediction : SwissADME estimates bioavailability risks (e.g., high polar surface area >140 Å may limit blood-brain barrier penetration) .

Q. What strategies improve its stability in formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.